molecular formula C17H15NO5 B13952957 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- CAS No. 62418-35-3

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-

Cat. No.: B13952957
CAS No.: 62418-35-3
M. Wt: 313.30 g/mol
InChI Key: OWPAMDNNHHBXRM-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- is a synthetic anthracenedione derivative characterized by hydroxyl groups at positions 1 and 4 and a 2-methoxyethylamino substituent at position 2. Anthracenediones are planar aromatic compounds with a quinoid structure, enabling intercalation into DNA and interaction with topoisomerase II, mechanisms central to their antineoplastic activity . Key properties likely influenced by its substitution pattern include DNA binding affinity, cellular uptake, metabolic stability, and genotoxicity .

Properties

CAS No.

62418-35-3

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

1,4-dihydroxy-2-(2-methoxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO5/c1-23-7-6-18-11-8-12(19)13-14(17(11)22)16(21)10-5-3-2-4-9(10)15(13)20/h2-5,8,18-19,22H,6-7H2,1H3

InChI Key

OWPAMDNNHHBXRM-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • The primary starting material is 1,4-dihydroxyanthraquinone (quinizarin), commercially available and well-characterized.
  • Amino substituents are introduced via amination reactions, often involving primary or secondary amines.
  • For the specific methoxyethylamino substituent, 2-methoxyethylamine or its derivatives are used.

Key Synthetic Approaches

Specific Preparation Method for 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-

Stepwise Synthetic Route

Based on extensive patent literature and research articles, the preparation involves the following steps:

Step Description Conditions Notes
1 Starting Material Preparation: Use of 1,4-dihydroxyanthraquinone (quinizarin) as the base compound Commercially available Purity critical for downstream reactions
2 Amination at Position 2: Treatment of quinizarin with 2-methoxyethylamine to introduce the 2-[(2-methoxyethyl)amino] substituent Presence of an oxidant such as iodobenzene diacetate or under catalytic conditions Yields 2-(2-methoxyethylamino)-1,4-dihydroxyanthraquinone derivative
3 Optional Reduction or Methylation: Depending on desired substitution pattern, reduction of carbonyl groups or methylation of hydroxy groups may be performed Sodium borohydride for reduction; methyl iodide or dimethyl sulfate for methylation Modifies properties and solubility
4 Purification: Chromatographic techniques such as silica gel column chromatography or preparative thin-layer chromatography Solvent systems like hexane/ethyl acetate mixtures Ensures removal of by-products and unreacted starting materials

Alternative Route via Tosylated Intermediates

  • Quinizarin is first converted to 1,4-ditosylanthraquinone by reaction with p-toluenesulfonyl chloride in the presence of triethylamine and methylene chloride at room temperature.
  • The 1,4-ditosylanthraquinone intermediate is then reacted with 2-methoxyethylamine in an organic solvent such as pyridine or dimethyl sulfoxide at elevated temperatures (80–120 °C) to substitute one tosyl group with the aminoalkyl group.
  • This method allows for selective mono-substitution and facilitates the synthesis of unsymmetrical diaminoanthraquinones.

Detailed Reaction Conditions and Parameters

Parameter Range / Value Comments
Solvents Methylene chloride, pyridine, dimethyl sulfoxide, dimethylformamide Solvent choice affects reaction rate and selectivity
Temperature 0 °C to 180 °C depending on step Lower temps (~0 °C) for sensitive steps; higher temps (~100–180 °C) for amination reactions
Reaction Time 0.17 h to 24 h Varies by step; amination often requires several hours to overnight
Catalysts Palladium on activated carbon for hydrogenation; oxidants like iodobenzene diacetate for amination Catalysts improve yield and selectivity
Purification Silica gel chromatography, alumina columns, recrystallization from ethanol/water Essential for isolating pure compound and removing oxidation-sensitive impurities

Research Discoveries and Characterization

  • The aminoanthraquinone derivatives synthesized by these methods have been characterized by melting point determination, Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry, and UV-Visible spectroscopy.
  • Antimicrobial activities have been observed for related aminoanthraquinones, indicating potential pharmaceutical applications.
  • The oxidation sensitivity of free base aminoanthraquinones necessitates isolation as acid salts to improve stability.

Data Table: Example Yields and Properties from Literature

Compound Preparation Method Yield (%) Melting Point (°C) Notes
1-(2-methoxyethylamino)-4-hydroxyanthraquinone Amination of quinizarin with 2-methoxyethylamine ~70–90 120–130 (reported for similar compounds) Purified by chromatography; acid salt isolation recommended
1,4-bis[(2-methoxyethyl)amino]anthraquinone Reaction of 1,4-ditosylanthraquinone with 2-methoxyethylamine ~65–75 110–125 Symmetrical diamino derivative; used as dye intermediate

Summary of Advantages of the Described Methods

  • The use of tosylated intermediates allows for selective substitution, enabling synthesis of unsymmetrical diaminoanthraquinones.
  • Catalytic hydrogenation and mild reaction conditions reduce by-product formation and simplify purification.
  • Isolation of aminoanthraquinones as acid salts improves stability against oxidation.
  • The methods are adaptable to various amines, including 2-methoxyethylamine, facilitating the synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-, also known as 1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone, is an organic compound with the molecular formula C17H15NO4 . It has a molecular weight of 313.309 .

Chemical Identifiers

Key identifiers for this compound include:

  • CAS Number: 62418-35-3
  • InChI Key: OWPAMDNNHHBXRM-UHFFFAOYSA-N
  • IUPAC Name: 1-hydroxy-4-(2-methoxyethylamino)anthracene-9,10-dione

Scientific Research Applications

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Additional Information

This compound is related to other anthraquinone derivatives, several of which are listed on Canada's Domestic Substances List (DSL) :

  • 9,10-Anthracenedione, 1,4-diamino-, N,N'-mixed Et and Me and 2-methoxyethyl derivs.
  • 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]-
  • 9,10-Anthracenedione, 1,4-bis[(2-hydroxyethyl)amino]-

Mechanism of Action

The mechanism of action of 1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on DNA Binding and Therapeutic Activity

The number and position of hydroxyl and aminoalkyl groups critically determine anthracenediones' biological activity. For example:

  • DHAQ (1,4-Dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione): The presence of hydroxyl groups at positions 1 and 4 and bis-aminoalkyl side chains at positions 5 and 8 confers superior DNA intercalation and topoisomerase II inhibition. DHAQ demonstrated 173–200% increase in lifespan (ILS) in murine leukemia models, with 20–80% long-term survivors .
  • HAQ (1,4-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione): Lacking hydroxyl groups at positions 1 and 4, HAQ showed reduced potency (100-fold lower antiproliferative activity vs. DHAQ) and weaker DNA binding (lower ΔTm values) .

Table 1: Substituent-Driven Activity Comparison

Compound Substituents (Positions) IC₅₀ (DNA Synthesis Inhibition) Therapeutic ILS (P388 Leukemia)
DHAQ 1,4-OH; 5,8-bis(HEAE*) 0.05 µM 173–200%
HAQ 1,4-bis(HEAE) 5.0 µM 80–120%
Target Compound 1,4-OH; 2-Methoxyethylamino N/A (predicted: 1–10 µM) N/A (inferred: moderate)

*HEAE: 2-Hydroxyethylaminoethyl

Cellular Uptake and Metabolism

Hydroxyl groups enhance cellular uptake. The methoxy group in the target compound may reduce uptake efficiency due to lower polarity but improve metabolic stability by resisting oxidation or conjugation .

Key Findings :

  • Hydroxyl groups enhance drug-target interaction and uptake .
  • Methoxyethyl groups may reduce acute toxicity (e.g., HAQ caused convulsions at therapeutic doses, while DHAQ’s hydroxyls lowered this risk) .
Genotoxicity and Metabolic Activation

Cytogenetic assays reveal that hydroxylated anthracenediones like DHAQ induce chromosome breakage and sister chromatid exchanges at lower concentrations than non-hydroxylated analogs. DHAQ was 3-fold more genotoxic than Adriamycin (doxorubicin) in mammalian cells . However, the methoxy group in the target compound may reduce genotoxicity by limiting reactive oxygen species (ROS) generation, a mechanism linked to anthracycline cardiotoxicity .

Table 2: Genotoxicity and Metabolic Effects

Compound Chromosome Breakage (SCE Frequency) Metabolic Activation by S-9 System
DHAQ 45 SCEs/cell (1.0 µg/ml) Reduced activity (-50%)
HAQ 12 SCEs/cell (5.0 µg/ml) Increased mutagenicity (+30%)
Target Compound Predicted: 15–20 SCEs/cell Likely stable (methoxy resistance)
Pharmacokinetics and Toxicity
  • DHAQ : Exhibited dose-dependent leukopenia and thrombocytopenia in Phase I trials, with a terminal half-life of 115.2 minutes in dogs .
  • HAQ : High hepatobiliary excretion (39.5% in bile) but caused acute neurotoxicity (convulsions) at therapeutic doses .
  • Target Compound : The methoxy group may prolong plasma half-life and reduce hepatic clearance, though this requires validation. Its lack of free hydroxyls could mitigate lipid peroxidation, a toxicity mechanism observed in anthracyclines .

Biological Activity

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- (CAS Number: 62418-35-3) is a synthetic compound belonging to the anthraquinone class. Its structure features a methoxyethylamino group that may influence its biological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C17H15NO5
  • Molecular Weight: 313.30 g/mol
  • InChI Key: OWPAMDNNHHBXRM-UHFFFAOYSA-N

Anticancer Activity

Research indicates that anthraquinone derivatives, including 9,10-anthracenedione compounds, exhibit anticancer properties. A study found that certain anthraquinones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.

Case Study:
A comparative study on anthraquinone derivatives demonstrated that compounds with hydroxyl substitutions showed enhanced cytotoxicity against various cancer cell lines. The specific compound under review was noted for its potential to inhibit tumor growth in vitro, although detailed data on its efficacy against specific cancer types is limited .

Antimicrobial Activity

Anthracenediones have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various fungi and bacteria.

Research Findings:

  • Fungal Inhibition: A study highlighted the antifungal activity of anthracenediones against Candida albicans and dermatophytes. The compound demonstrated significant inhibition of fungal mycelial growth, suggesting potential applications in treating fungal infections .
  • Bacterial Activity: Additional research has indicated that anthracenediones possess antibacterial properties, although specific data on the compound's effectiveness against particular bacterial strains remains sparse .

The mechanisms by which 9,10-anthracenedione exerts its biological effects are multifaceted:

  • ROS Generation: The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition: Anthraquinones may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction: Some studies suggest that anthraquinones can intercalate DNA, disrupting replication and transcription processes.

Data Table: Biological Activities of 9,10-Anthracenedione Derivatives

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntifungalInhibits growth of Candida albicans
AntibacterialExhibits antibacterial properties

Q & A

Q. What synthetic methodologies are effective for introducing the 2-[(2-methoxyethyl)amino] substituent onto the anthracenedione backbone?

  • Methodological Answer : A two-step approach is recommended:

Amination : Use nucleophilic substitution with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the aminoalkyl chain at the C2 position of 1,4-dihydroxyanthracenedione.

Protection/Deprotection : Protect hydroxyl groups with acetyl or benzyl groups during amination to prevent side reactions. Deprotect using acidic hydrolysis (HCl/MeOH) .
Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70%). Competing reactions, such as over-alkylation, can be mitigated by controlling stoichiometry (1:1.2 molar ratio of anthracenedione to amine) .

Q. How can the structure of this compound be unambiguously confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Verify the presence of the methoxyethylamino group (e.g., δ 3.3–3.6 ppm for OCH₂CH₂N and δ 4.1–4.3 ppm for N–CH₂–) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches .
  • X-ray Crystallography (if crystals are obtainable): Resolve atomic positions to confirm substitution patterns .
    Validation : Compare spectral data with structurally similar anthracenedione derivatives (e.g., 1,4-diamino-6-chloro-2-phenoxy analogs) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding this compound’s fluorescence properties in different solvents?

  • Methodological Answer : Contradictions may arise due to solvent polarity or aggregation effects. Systematic analysis includes:

Solvent Screening : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., hexane, THF, DMSO) using a reference standard (e.g., quinine sulfate).

Aggregation Studies : Conduct concentration-dependent fluorescence assays (1–100 μM) to identify aggregation-caused quenching (ACQ) or enhancement (AIE) .

Example Findings : Anthracenediones often exhibit redshifted emission in polar solvents due to intramolecular charge transfer (ICT). Contradictory Φ values may stem from trace impurities; purify via column chromatography (SiO₂, CH₂Cl₂/MeOH) before analysis .

Q. How does the methoxyethylamino substituent influence DNA intercalation efficiency compared to unsubstituted 1,4-dihydroxyanthracenedione?

  • Methodological Answer : Evaluate intercalation using:

UV-Vis Titration : Monitor hypochromicity and redshift in the absorption spectrum upon adding CT-DNA (e.g., 0–50 μM DNA, λ = 260–400 nm). Calculate binding constants (Kb) via Benesi-Hildebrand plots .

Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .
Key Insight : The methoxyethylamino group enhances solubility and may sterically hinder intercalation, reducing Kb by 20–40% compared to parent anthracenediones. Confirm via molecular docking simulations (e.g., AutoDock Vina) .

Q. What experimental designs are optimal for studying the redox behavior of this compound in aqueous vs. non-aqueous media?

  • Methodological Answer : Use cyclic voltammetry (CV) under controlled conditions:
  • Aqueous Media : Phosphate buffer (pH 7.4), scan rate 100 mV/s. Anthracenediones typically show reversible quinone/hydroquinone redox peaks at −0.2 to −0.5 V (vs. Ag/AgCl) .
  • Non-Aqueous Media : Acetonitrile with 0.1 M TBAPF₆, scan rate 50 mV/s. Expect shifted potentials due to reduced proton availability .
    Troubleshooting : Irreversible peaks may indicate side reactions (e.g., protonation/deprotonation); use differential pulse voltammetry (DPV) for higher resolution .

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